3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
Description
Properties
IUPAC Name |
3-amino-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O/c23-17-5-1-3-15(13-17)21(29)26-18-6-8-19(9-7-18)27-22-25-12-10-20(28-22)16-4-2-11-24-14-16/h1-14H,23H2,(H,26,29)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWWFXJTPIIQGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound features a benzamide core linked to a 4-(pyridin-3-yl)pyrimidin-2-ylamino phenyl group. Retrosynthetic disassembly suggests three key fragments:
- 3-Aminobenzoyl chloride (for the benzamide moiety)
- 4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)aniline (for the central aromatic linker)
- Pyridine-substituted pyrimidine (for the heterocyclic component)
Critical challenges include ensuring regioselectivity in pyrimidine functionalization and avoiding premature deprotection of the amino group.
Synthetic Strategies
Pyrimidine Ring Formation
The 4-(pyridin-3-yl)pyrimidin-2-amine intermediate is typically synthesized via:
- Biginelli-like cyclocondensation : Heating pyridine-3-carboxaldehyde, guanidine carbonate, and ethyl acetoacetate in ethanol under reflux yields the pyrimidine core. Modifications using microwave irradiation (150°C, 30 min) improve yields to 78%.
- Cross-coupling : Suzuki-Miyaura coupling of 2-amino-4-chloropyrimidine with pyridin-3-ylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) achieves 85% yield.
Table 1: Comparison of Pyrimidine Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Biginelli cyclization | EtOH, reflux, 6 hr | 65 | 95 |
| Microwave-assisted | 150°C, 30 min | 78 | 98 |
| Suzuki coupling | Pd(PPh₃)₄, DME/H₂O, 80°C | 85 | 99 |
Amide Bond Formation
Coupling the pyrimidine-aniline intermediate with 3-aminobenzoic acid derivatives employs:
- EDCl/HOBt-mediated amidation : Reacting 4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)aniline with 3-nitrobenzoyl chloride (DCM, 0°C→RT, 12 hr) followed by nitro group reduction (H₂/Pd-C, EtOH) yields the target compound.
- Direct aminolysis : Using 3-aminobenzoyl chloride in THF with DIPEA achieves 72% conversion but requires rigorous exclusion of moisture.
Functional Group Interconversion
Key transformations include:
- Nitro reduction : Catalytic hydrogenation (10% Pd/C, H₂, 40 psi) converts nitro intermediates to amines with >95% efficiency.
- Protection-deprotection : Boc-protected anilines (Boc₂O, DMAP) prevent side reactions during pyrimidine coupling, with TFA-mediated deprotection (DCM, 0°C) restoring functionality.
Optimization and Scalability
Solvent Systems
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Cost-Effective Route Design
Emerging Methodologies
Flow Chemistry Approaches
Biocatalytic Routes
- Lipase-mediated amidation : Candida antarctica lipase B (CAL-B) in MTBE achieves 68% conversion at 50°C, enabling metal-free synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of histone deacetylases, leading to a decrease in the multiplication of tumor cells and suppression of tumor growth . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the benzamide and pyrimidine rings. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Target Selectivity and Therapeutic Potential
- DDR1/2 Inhibition: Imatinib and nilotinib exhibit DDR1/2 inhibitory activity but target other kinases primarily. The absence of a methylpiperazine group in 3-Amino-N-(4-...)benzamide could favor selectivity for DDR1/2, though confirmatory studies are needed .
- JNK Pathway: JNK-IN-8, with a dimethylaminobutenamido side chain, shows selective JNK inhibition, suggesting that substituent flexibility influences pathway specificity .
Biological Activity
3-Amino-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological activities, and relevant studies associated with this compound, focusing on its interactions with various biological targets and its implications in disease treatment.
- IUPAC Name : this compound
- Molecular Formula : C23H20N6O
- Molecular Weight : 396.45 g/mol
- CAS Number : 1437315-24-6
Kinase Inhibition
Research has shown that compounds similar to this compound exhibit significant inhibitory activity against various protein kinases, which are critical in cell signaling and cancer progression. For instance, studies on related compounds have demonstrated high potency against the Epidermal Growth Factor Receptor (EGFR), with inhibition percentages reaching up to 92% at concentrations as low as 10 nM .
| Compound | Target Kinase | Inhibition (%) at 10 nM |
|---|---|---|
| Compound A | EGFR | 91 |
| Compound B | HER4 | 65 |
| Compound C | VEGFR2 | 48 |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, compounds containing the pyridinyl-pyrimidinyl framework have been linked to selective inhibition of cancer cell growth, particularly in breast cancer models .
Mechanistic Studies
Docking studies have been employed to understand the binding interactions of this compound with target proteins. These studies indicate favorable interactions with active sites of kinases, suggesting a mechanism of action that involves competitive inhibition at ATP-binding sites .
Case Studies
- Inhibition of EGFR : A case study involving a derivative of this compound demonstrated a significant reduction in tumor growth in xenograft models, correlating with the inhibition of EGFR signaling pathways.
- Selectivity for Cancer Cells : Another study highlighted that the compound selectively induced apoptosis in MDA-MB-231 breast cancer cells while sparing normal cells, underscoring its potential as a targeted therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
